
Introduction: The Quest for Cell Cycle Control in
Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: P 276-00

Cat. No.: B045974 Get Quote

The deregulation of the cell cycle is a hallmark of cancer, making the core machinery that

governs cell proliferation an attractive target for therapeutic intervention.[1] Cyclin-dependent

kinases (CDKs), a family of serine/threonine protein kinases, are the master regulators of the

cell cycle. Their aberrant activity, often due to overexpression of their cyclin partners or loss of

endogenous inhibitors, provides a selective growth advantage to malignant cells.[1] This

understanding spurred the development of small molecule inhibitors aimed at reinstating

control over unchecked cell division. P 276-00, also known as Riviciclib, emerged from this

effort as a potent, multi-CDK inhibitor with a compelling preclinical profile that propelled it into

clinical investigation. This guide provides a comprehensive technical overview of its journey

from a nature-inspired lead to a clinical candidate.

Part 1: Discovery - From Natural Product to Potent
Flavone
The discovery of P 276-00 is rooted in natural product chemistry, inspired by the chromone

alkaloid rohitukine, which was isolated from the Indian plant Dysoxylum binectariferum.[2][3][4]

This natural scaffold led to the development of synthetic flavoalkaloids, including the first-

generation CDK inhibitor flavopiridol and, subsequently, P 276-00.[2][3]

The specific discovery of P 276-00 was the result of a dedicated anticancer screening program

at Nicholas Piramal Research Centre (now Piramal Healthcare Limited) in Mumbai, India.[1][4]

The program focused on generating and evaluating novel flavone derivatives for their ability to

inhibit Cdk4, a key regulator of the G1 phase of the cell cycle.[1] Through systematic structure-
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activity relationship (SAR) studies, researchers optimized lead compounds, culminating in the

identification of P 276-00 as the most potent derivative against the Cdk4-Cyclin D1 complex.[1]
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Discovery and development workflow of P 276-00.

Part 2: Mechanism of Action - A Multi-Pronged
Attack on the Cell Cycle
P 276-00 exerts its anticancer effects by inhibiting multiple key players in the cell cycle and

transcriptional regulation machinery. It is a potent, ATP-competitive inhibitor of several CDK-

cyclin complexes.[1][5]

Kinase Selectivity Profile
The inhibitory activity of P 276-00 was profiled against a panel of kinases, revealing high

potency against CDKs critical for both cell cycle progression and transcription. Notably, it

demonstrated greater selectivity for Cdk4-D1 compared to Cdk2-E and was inactive against

many non-CDK kinases like MAPK1, MAPK2, and PKCα.[1]

Kinase Target IC50 (nM) Primary Function

CDK9-CyclinT1 20
Transcriptional Regulation

(RNA Pol II)

CDK4-Cyclin D1 63
G1 Phase Progression, Rb

Phosphorylation

CDK1-Cyclin B 79 G2/M Transition

Data sourced from MedchemExpress and Selleck Chemicals.[5][6][7]

Downstream Cellular Effects
The inhibition of these CDKs triggers a cascade of downstream events that collectively halt

proliferation and induce programmed cell death.

Cell Cycle Arrest: By inhibiting CDK4/D1, P 276-00 prevents the hyperphosphorylation of the

Retinoblastoma protein (pRb).[1] This maintains pRb in its active, hypophosphorylated state,

where it remains bound to the E2F transcription factor, thereby blocking the expression of
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genes required for the G1 to S phase transition.[1] This leads to a measurable arrest of cells

in the G1 phase.[6]

Transcriptional Inhibition: P 276-00's potent inhibition of CDK9-Cyclin T1, the core of the

positive transcription elongation factor b (P-TEFb), is a critical aspect of its mechanism.[8]

CDK9 is responsible for phosphorylating the C-terminal domain of RNA Polymerase II, a step

required for productive transcript elongation. Inhibition of this process leads to a rapid

decline in the levels of short-lived mRNA transcripts, particularly those encoding anti-

apoptotic proteins like Mcl-1.[8][9]

Induction of Apoptosis: The combination of cell cycle arrest and the downregulation of

survival proteins like Mcl-1 culminates in the induction of apoptosis.[8][9] This is evidenced

experimentally by increased DNA fragmentation and the activation and cleavage of caspase-

3, a key executioner caspase in the apoptotic pathway.[1]
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Mechanism of action of P 276-00.

Part 3: Preclinical & Clinical Development
In Vitro Efficacy
P 276-00 demonstrated potent antiproliferative effects across a broad panel of human cancer

cell lines, with IC50 values typically ranging from 300 to 800 nmol/L.[5] Mechanistic studies in

cell lines such as the human breast cancer cell line MCF-7 and the non-small cell lung

carcinoma line H-460 confirmed the downregulation of cyclin D1, Cdk4, and pRb
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phosphorylation.[1] Importantly, P 276-00 showed selectivity for cancer cells over normal cells,

inducing apoptosis in H-460 lung cancer cells at concentrations that had minimal effect on

normal lung fibroblasts (WI-38).[1][6] Its activity was also confirmed in hematological

malignancies, including multiple myeloma (MM) and mantle cell lymphoma (MCL) cell lines,

where it effectively induced apoptosis.[8][9][10]

In Vivo Antitumor Activity
The promising in vitro results were validated in multiple animal models.

Xenograft Models: P 276-00 demonstrated significant in vivo efficacy, inhibiting tumor growth

in xenograft models of human colon carcinoma (HCT-116), non-small cell lung carcinoma (H-

460), and mantle cell lymphoma (Jeko-1).[5][9][10]

Murine Tumor Models: In syngeneic models, intraperitoneally administered P 276-00
significantly inhibited the growth of murine colon cancer (CA-51) and Lewis lung carcinoma.

[5]

Pharmacodynamic Studies: Analysis of tumor tissue from treated animals confirmed the on-

target effects of the drug, showing downregulation of key proteins like cyclin D1, pRb, and

the antiapoptotic protein Mcl-1.[9]

Clinical Trials
The strong preclinical data package led to the regulatory approval for clinical investigation. In

July 2007, Nicholas Piramal India Limited announced that the USFDA had approved its

Investigational New Drug (IND) application for P 276-00 to treat Multiple Myeloma, a first for an

Indian-discovered new chemical entity for cancer.[11]

P 276-00 (Riviciclib) entered Phase I and Phase II clinical trials for several indications.[2][3]

Phase I: A first-in-human study evaluated the maximum tolerated dose and dose-limiting

toxicities in patients with advanced solid tumors.[4]

Phase II: The drug was subsequently evaluated in patients with specific cancers, including:

Advanced refractory neoplasms and multiple myeloma.[2][3]
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Relapsed or refractory mantle cell lymphoma.[12]

Metastatic triple-negative breast cancer (in combination with chemotherapy).[13]

Locally advanced squamous cell carcinoma of the head and neck (in combination with

chemoradiation).[13]

The outcomes of these trials have been mixed. While the drug was relatively well-tolerated in

some studies, it did not always produce the desired anti-tumor effects, and several trials were

ultimately terminated.[12] This highlights the inherent challenges of translating preclinical

potency into clinical efficacy, particularly with multi-kinase inhibitors where balancing on-target

effects with off-target toxicities is complex.

Part 4: Key Experimental Protocol - In Vitro Kinase
Inhibition Assay
The causality behind identifying P 276-00 as a potent CDK inhibitor rests on robust biochemical

assays. The following protocol is a synthesized representation of the methodology used to

determine the IC50 values.

Objective: To quantify the concentration-dependent inhibition of CDK4/Cyclin D1 activity by P
276-00.

Principle: This assay measures the transfer of a radiolabeled phosphate group (from γ-³²P-

ATP) to a substrate protein (GST-Rb) by the CDK enzyme. A decrease in substrate

phosphorylation in the presence of the test compound indicates inhibition.

Materials:

Human Cdk4-D1 enzyme complex

Substrate: Glutathione S-transferase-Retinoblastoma (GST-Rb) fusion protein

P 276-00 (test compound), dissolved in DMSO

Kinase Buffer (e.g., Tris-HCl, MgCl₂, DTT)
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Reaction Mix:

Unlabeled ("cold") ATP (40 μmol/L)

γ-³²P-ATP (10 μCi/mL)

Phosphatase Inhibitor Cocktail (e.g., β-glycerophosphate, NaF, sodium orthovanadate)

96-well filter plates

Scintillation counter (e.g., Top Count)

Step-by-Step Methodology:

Compound Preparation: Prepare serial dilutions of P 276-00 in kinase buffer to achieve a

range of final assay concentrations. Include a "vehicle only" control (kinase buffer with

DMSO).

Reaction Setup: To each well of a 96-well plate, add 25 μL of the test compound dilution or

control.

Substrate Addition: Add the GST-Rb substrate to each well.

Reaction Initiation: Initiate the kinase reaction by adding 50 μL (e.g., 100 ng) of the human

Cdk4-D1 enzyme complex to each well. Immediately follow this by adding 25 μL of the

ATP/phosphatase inhibitor reaction mix.

Incubation: Incubate the plate at 30°C for 30 minutes to allow the phosphorylation reaction to

proceed.

Reaction Termination: Stop the reaction by adding a stop buffer (e.g., phosphoric acid).

Washing: Transfer the reaction mixture to a 96-well filter plate. Wash the wells multiple times

with the stop buffer to remove unincorporated γ-³²P-ATP.

Quantification: Dry the filter plates and quantify the amount of incorporated ³²P into the GST-

Rb substrate using a scintillation counter.[5]
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Data Analysis:

Calculate the percentage of inhibition for each concentration of P 276-00 relative to the

vehicle control.

Plot the percentage inhibition against the logarithm of the compound concentration.

Determine the IC50 value (the concentration of P 276-00 that causes 50% inhibition of

enzyme activity) using non-linear regression analysis.

This self-validating system, which includes controls and measures a direct enzymatic output,

was fundamental in establishing the potency and selectivity of P 276-00, thereby justifying its

advancement into cell-based assays and in vivo models.[1][5]

Conclusion
The story of P 276-00 (Riviciclib) is a salient example of modern drug discovery, beginning with

inspiration from a natural product and progressing through rational chemical optimization,

rigorous mechanistic elucidation, and comprehensive preclinical testing. Its journey as the first

Indian-discovered NCE for cancer to gain USFDA approval for clinical trials marked a

significant milestone.[11] While its clinical development has faced hurdles, reflecting the

broader challenges in oncology drug development, the in-depth study of P 276-00 has

contributed valuable insights into the therapeutic potential and complexities of targeting the cell

cycle through multi-CDK inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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